Metabolic Stability Advantage Over the Acetamide Analog: CYP450 Half-life Differentiation
The 2-bromo-5-methoxybenzamide group provides a metabolic stability advantage over simpler acyl groups. The acetamide analog N-(1-(benzofuran-2-yl)propan-2-yl)acetamide (CAS 30455-74-4) is expected to undergo rapid N-deacetylation by amidases, significantly shortening its half-life in hepatic microsomal assays [1]. In contrast, the steric bulk and electron-withdrawing nature of the ortho-bromo substituent on the target compound's benzamide ring slows amide bond hydrolysis, as demonstrated in structural analogs [2].
| Evidence Dimension | Predicted metabolic stability (amide bond hydrolysis rate) |
|---|---|
| Target Compound Data | Extended half-life predicted due to ortho-bromo steric shielding of the amide bond |
| Comparator Or Baseline | N-(1-(benzofuran-2-yl)propan-2-yl)acetamide (CAS 30455-74-4): Expected rapid N-deacetylation, t½ < 30 min in human liver microsomes |
| Quantified Difference | Qualitative prediction of a substantially longer half-life for CAS 2034305-05-8 relative to the acetamide comparator |
| Conditions | Prediction based on established structure-metabolism relationships for substituted benzamides in human liver microsome assays |
Why This Matters
For in vivo pharmacology studies, longer half-life translates to improved exposure and reduced dosing frequency, which is critical for evaluating therapeutic windows and target engagement.
- [1] Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Verlag Helvetica Chimica Acta, Zürich. View Source
- [2] Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650. View Source
